molecular formula C8H3F2NO2 B13934034 4-Cyano-2,5-difluorobenzoic acid

4-Cyano-2,5-difluorobenzoic acid

Katalognummer: B13934034
Molekulargewicht: 183.11 g/mol
InChI-Schlüssel: XFQANRQLKMQGIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Cyano-2,5-difluorobenzoic acid is an organic compound with the molecular formula C8H3F2NO2 It is a derivative of benzoic acid, characterized by the presence of cyano and difluoro substituents on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-2,5-difluorobenzoic acid typically involves the nitration, selective reduction, diazotization, and chlorination of commercially available precursors such as 4-chloro-3,5-difluorobenzonitrile . The reaction sequence is as follows:

    Nitration: The precursor is treated with concentrated nitric acid and sulfuric acid.

    Selective Reduction: The nitro group is selectively reduced.

    Diazotization: The resulting amine is diazotized using sodium nitrite.

    Chlorination: The diazonium salt is then chlorinated to yield the final product.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Cyano-2,5-difluorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The cyano and difluoro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while oxidation and reduction can lead to different functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

4-Cyano-2,5-difluorobenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-Cyano-2,5-difluorobenzoic acid involves its interaction with specific molecular targets and pathways. The cyano and difluoro groups play a crucial role in its reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

  • 2,4-Dichloro-3,5-difluorobenzoic acid
  • 2,5-Difluorobenzoic acid
  • 2-Chloro-4,5-difluorobenzoic acid

Comparison: 4-Cyano-2,5-difluorobenzoic acid is unique due to the presence of both cyano and difluoro groups, which impart distinct chemical properties compared to its analogs. These substituents influence its reactivity, making it a valuable compound for specific applications in research and industry .

Eigenschaften

Molekularformel

C8H3F2NO2

Molekulargewicht

183.11 g/mol

IUPAC-Name

4-cyano-2,5-difluorobenzoic acid

InChI

InChI=1S/C8H3F2NO2/c9-6-2-5(8(12)13)7(10)1-4(6)3-11/h1-2H,(H,12,13)

InChI-Schlüssel

XFQANRQLKMQGIV-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CC(=C1F)C(=O)O)F)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.